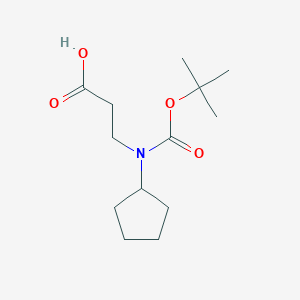

N-Boc-3-cyclopentylamino-propionic acid

Descripción general

Descripción

N-Boc-3-cyclopentylamino-propionic acid is a chemical compound widely used in scientific research. It is known for its versatile properties, making it ideal for drug synthesis, peptide chemistry, and pharmaceutical applications. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Métodos De Preparación

The synthesis of N-Boc-3-cyclopentylamino-propionic acid typically involves the amidation of N-Boc-protected amines under mild conditions. One practical method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.

Análisis De Reacciones Químicas

N-Boc-3-cyclopentylamino-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: The Boc protecting group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Boc-3-cyclopentylamino-propionic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its unique structural characteristics allow it to interact with biological targets effectively.

Inhibitors of Protein Kinases

Recent studies have highlighted the compound's utility in developing inhibitors for specific protein kinases, which are critical in regulating cellular functions and are often implicated in cancer and other diseases. For instance, derivatives of this compound have been synthesized to target Bone Morphogenetic Protein Receptors (BMPRs), which play a significant role in various physiological processes and diseases such as pulmonary arterial hypertension .

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions due to its pharmacological properties.

Anti-inflammatory Properties

Compounds derived from this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-alpha (TNF-α). These enzymes are involved in inflammatory processes and tissue remodeling, making them targets for treating conditions like rheumatoid arthritis and osteoarthritis . The inhibition of these pathways could lead to significant therapeutic benefits in managing inflammation-related diseases.

Cancer Treatment

The compound's derivatives have shown promise in cancer research, particularly as potential treatments for drug-resistant malignancies. The ability to inhibit specific kinases involved in tumor growth could provide new avenues for therapy against various cancers .

Synthesis and Characterization

Research has documented the synthesis of this compound derivatives through various chemical reactions, demonstrating their effectiveness as kinase inhibitors. For example, one study reported the successful synthesis of a derivative that displayed superior pharmacokinetic properties compared to existing compounds .

Clinical Implications

Clinical studies have explored the efficacy of these compounds in treating diseases associated with dysregulated kinase activity. For instance, inhibitors derived from this compound were tested for their ability to selectively target BMPRs, showing potential for treating conditions linked to BMP signaling pathways .

Data Tables

Mecanismo De Acción

The mechanism of action of N-Boc-3-cyclopentylamino-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective and efficient synthesis of desired products. The compound’s effects are exerted through its ability to undergo various chemical transformations, which are essential for its applications in drug synthesis and peptide chemistry.

Comparación Con Compuestos Similares

N-Boc-3-cyclopentylamino-propionic acid can be compared with other similar compounds, such as:

- N-Boc-3-cyclohexylamino-propionic acid

- N-Boc-3-cycloheptylamino-propionic acid

- N-Boc-3-cyclooctylamino-propionic acid These compounds share similar structural features, including the Boc protecting group and the amino-propionic acid backbone. this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as drug synthesis and peptide chemistry.

Actividad Biológica

N-Boc-3-cyclopentylamino-propionic acid (N-Boc-Cp3PA) is a significant compound in the realm of organic and medicinal chemistry, particularly noted for its role in peptide synthesis and pharmaceutical development. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and findings.

Chemical Structure and Properties

N-Boc-Cp3PA is characterized by the following structural features:

- Molecular Formula : C₁₃H₂₃NO₄

- CAS Number : 917202-01-8

- Boiling Point : Approximately 381.2 °C

- Density : 1.11 g/cm³

The compound consists of a cyclopentyl group attached to a propionic acid moiety with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This unique structure allows for various chemical modifications, enhancing its utility in synthetic applications.

The biological activity of N-Boc-Cp3PA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors relevant in pharmacology. The Boc protecting group facilitates selective reactions, allowing for the release of the free amine under acidic conditions for further functionalization. This property is crucial in synthesizing peptide analogs with tailored biological activities.

Applications in Research and Medicine

N-Boc-Cp3PA has diverse applications, including:

- Peptide Synthesis : It serves as an important building block for synthesizing peptides and proteins, enabling researchers to study protein structure-function relationships.

- Drug Development : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.

- Biological Interaction Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate its binding affinity to various receptors or enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-Boc-Cp3PA, it can be compared with structurally similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclopentyl group + Boc protection | Potential for selective biological activity |

| Cyclopentylglycine | Cyclopentyl group without Boc protection | Neurotransmitter modulation |

| N-Boc-phenylalanine | Aromatic side chain + Boc protection | Widely used in peptide synthesis |

| N-Boc-valine | Branched-chain structure + Boc protection | Important for protein synthesis |

N-Boc-Cp3PA's cyclopentyl substitution may confer distinct pharmacological properties compared to other amino acids and their derivatives, making it particularly valuable in specific therapeutic contexts .

Case Studies and Research Findings

Recent studies have highlighted the potential of N-Boc-Cp3PA in various applications:

- Peptide Analog Development : Research has demonstrated that modifications to the cyclopentyl group can enhance the stability and efficacy of peptide analogs. For instance, introducing different substituents on the cyclopentyl ring has been shown to affect binding affinity and biological activity significantly .

- Pharmacological Screening : In a series of pharmacological evaluations, N-Boc-Cp3PA was tested against several targets related to cancer pathways. Results indicated promising activity that warrants further exploration in drug development pipelines .

- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have revealed that variations in the Boc group and cyclopentyl substitution can lead to significant differences in biological activity, emphasizing the importance of precise structural modifications in drug design .

Propiedades

IUPAC Name |

3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWOCVWWQJRBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590453 | |

| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-01-8 | |

| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.